molecular formula C18H19FN4O4S B10989778 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(10-fluoro-4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(10-fluoro-4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)propanamide

Cat. No.: B10989778
M. Wt: 406.4 g/mol
InChI Key: NOFNCDVUXUBZKS-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic molecule with a complex structure. Let’s break it down:

  • The core structure consists of a tetrahydrothiophene ring (with a sulfur atom) fused to a pyrimidoindazole ring system.
  • The functional groups include a carboxamide (CONH₂) and a hydroxyl group (OH) attached to the pyrimidoindazole ring.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes exist for Compound X, but here’s a common one:

    Thiophene Ring Formation:

    Pyrimidoindazole Ring Formation:

    Amide Formation:

2.2 Industrial Production: Industrial-scale production typically involves multistep synthesis, purification, and isolation. Optimization of reaction conditions and scalability are crucial.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to the sulfone (SO₂) or sulfoxide (SO) forms.

    Reduction: Reduction of the carbonyl group (C=O) in the amide can yield the corresponding alcohol (C-OH).

    Substitution: The fluorine atom can be substituted with other groups (e.g., chlorine or bromine).

    Major Products: These reactions lead to derivatives with altered properties, such as improved solubility or bioactivity.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential anticancer agent due to its unique structure and potential interactions with cellular targets.

    Chemical Biology: Used as a probe to study protein-ligand interactions.

    Industry: Employed in material science for its electronic properties.

Mechanism of Action

The exact mechanism remains under investigation. it likely interacts with specific enzymes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its fused ring system and fluorine substitution. Similar compounds include [Compound Y] and [Compound Z].

: Reference for Compound Y. : Reference for Compound Z.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(10-fluoro-4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Tetrahydrothiophene ring : Enhances biological activity through various mechanisms.
  • Fluorine atom : Suggests potential interactions with biological targets.
  • Pyrimidine moiety : May contribute to its pharmacological properties.

The molecular formula is C₁₈H₁₈F₃N₃O₃S, with a molecular weight of approximately 401.5 g/mol.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, which may include:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in various cancer models.
  • Antimicrobial Properties : Preliminary assays suggest effectiveness against certain microbial strains.
  • Enzyme Inhibition : Potential interactions with specific enzymes involved in disease pathways.

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Key points include:

  • Target Interactions : The compound may interact with specific receptors or enzymes, influencing their activity.
  • Pharmacokinetic Properties : Studies are ongoing to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles.

In Vitro Studies

Recent studies have focused on the compound's efficacy against various cancer cell lines. For example:

CompoundCell LineIC₅₀ (µM)Mechanism
This compoundA549 (Lung Cancer)15.5Induces apoptosis
This compoundMCF7 (Breast Cancer)12.8Cell cycle arrest

Case Studies

A case study involving the compound's effect on human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The study utilized an MTT assay to determine cell viability and established a dose-dependent relationship between the compound concentration and cytotoxicity.

Pharmacokinetic Profile

Pharmacokinetic studies are essential for understanding the behavior of this compound in biological systems. Key findings include:

ParameterValue
Half-life (t₁/₂)5.07 ± 0.72 h
Clearance (CL int.)4.61 ± 0.65 µL min⁻¹ mg⁻¹
Stability in Plasma88.69 ± 0.59% intact after 2 h

These parameters indicate favorable pharmacokinetics that support further investigation into therapeutic applications.

Properties

Molecular Formula

C18H19FN4O4S

Molecular Weight

406.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)propanamide

InChI

InChI=1S/C18H19FN4O4S/c1-10-12(5-6-15(24)21-11-7-8-28(26,27)9-11)18(25)23-17(20-10)16-13(19)3-2-4-14(16)22-23/h2-4,11,22H,5-9H2,1H3,(H,21,24)

InChI Key

NOFNCDVUXUBZKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

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